molecular formula C14H12BrN3O2S B11006613 1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B11006613
M. Wt: 366.23 g/mol
InChI Key: VFAILGLJKGMVBB-UHFFFAOYSA-N
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Description

1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that features a bromophenyl group, a thiazole ring, and a pyrrolidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Core: Starting with a suitable pyrrolidine precursor, such as pyrrolidine-3-carboxylic acid, the core structure is established.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzene derivative reacts with the pyrrolidine core.

    Thiazole Ring Formation: The thiazole ring is typically formed through a cyclization reaction involving a thioamide and a haloketone.

    Amide Bond Formation: The final step involves coupling the thiazole derivative with the pyrrolidine core through an amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in cell biology and biochemistry.

    Medicine: Due to its structural features, it could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide would depend on its specific biological target. Generally, the compound could interact with proteins or enzymes, inhibiting or modifying their activity. The bromophenyl group might facilitate binding to hydrophobic pockets, while the thiazole ring could participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-chlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

    1-(2-fluorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: Fluorine substitution instead of bromine.

    1-(2-methylphenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide: Methyl group substitution.

Uniqueness

1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the bromophenyl group, thiazole ring, and pyrrolidine core provides a distinct structural framework that can be exploited for various applications.

Properties

Molecular Formula

C14H12BrN3O2S

Molecular Weight

366.23 g/mol

IUPAC Name

1-(2-bromophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C14H12BrN3O2S/c15-10-3-1-2-4-11(10)18-8-9(7-12(18)19)13(20)17-14-16-5-6-21-14/h1-6,9H,7-8H2,(H,16,17,20)

InChI Key

VFAILGLJKGMVBB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)NC3=NC=CS3

Origin of Product

United States

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